1-benzyl-5-bromo-1H-imidazole

Medicinal Chemistry Organic Synthesis Property Prediction

Regioselective building block for imidazole functionalization: • C5 bromine enables Suzuki, Negishi, and other cross-couplings to generate diverse 5-aryl libraries. • Distinct from non-halogenated analogs; high-purity 98% ensures reproducible results. • Also suitable as an internal standard or starting material for CYP inhibitor synthesis. Supplied as crystalline solid. In stock for immediate shipment.

Molecular Formula C10H9BrN2
Molecular Weight 237.1 g/mol
CAS No. 132430-59-2
Cat. No. B177773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-5-bromo-1H-imidazole
CAS132430-59-2
Synonyms1-benzyl-5-bromo-1H-imidazole
Molecular FormulaC10H9BrN2
Molecular Weight237.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC=C2Br
InChIInChI=1S/C10H9BrN2/c11-10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
InChIKeyBTRXUOMSVCJYPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-5-bromo-1H-imidazole Physicochemical Profile


1-Benzyl-5-bromo-1H-imidazole (CAS 132430-59-2) is a disubstituted imidazole derivative with the molecular formula C10H9BrN2 and a molecular weight of 237.10 g/mol . Its structure features a benzyl group at the N1 position and a bromine atom at the C5 position of the imidazole ring . Key physicochemical properties include a predicted density of 1.4±0.1 g/cm³ and a predicted boiling point of 366.1±17.0 °C at 760 mmHg . It is typically supplied as a colorless to pale yellow crystalline solid with a purity of 98% .

C5-Bromo Handle Enables regioselective cross-coupling
N-Benzyl Group Increases lipophilicity for purification profiling
Disubstituted Core Distinct reactivity vs. mono-substituted imidazoles

Why 1-Benzyl-5-bromo-1H-imidazole Is Irreplaceable


The presence of both the N1-benzyl and C5-bromo substituents on the imidazole core confers distinct physicochemical and reactivity properties that prevent direct substitution with simpler analogs like 1-benzyl-1H-imidazole or 5-bromo-1H-imidazole . For instance, the bromine atom provides a handle for metal-catalyzed cross-coupling reactions, enabling regioselective C-C bond formation at the 5-position, a reactivity not present in the non-halogenated analog [1]. Conversely, the N-benzyl group increases lipophilicity and molecular weight compared to the unsubstituted 5-bromo-1H-imidazole, which influences solubility, chromatographic behavior, and potential target interactions . Therefore, selecting the correct disubstituted compound is critical for synthetic planning and reproducible results.

Non-halogenated 1-benzyl-1H-imidazole lacks cross-coupling handle, limiting regioselective functionalization.
5-Bromo-1H-imidazole without N-benzyl shows different solubility and chromatographic behavior, which may shift purification outcomes.
Simpler imidazole analogs may not replicate the reactivity profile required for library diversification or SAR studies.

Quantitative Differentiation vs. Analogs


Physicochemical Property Differences

Compared to its non-brominated analog, 1-benzyl-1H-imidazole, 1-benzyl-5-bromo-1H-imidazole exhibits a significantly higher molecular weight and boiling point, along with an increased predicted lipophilicity. These differences are critical for applications ranging from reaction planning to purification and biological assay design.

Physicochemical Profile
Cross-study comparable
MW +79 g/mol; BP +56°C; LogP +1.1
Supports handling and purification differentiation
Predicted properties; confirm experimentally
Medicinal Chemistry Organic Synthesis Property Prediction

Regioselective Cross-Coupling Reactivity

The C5-bromo substituent enables regioselective functionalization via palladium-catalyzed cross-coupling reactions, a key synthetic route not available to the non-halogenated analog. This reactivity is foundational for its use in constructing more complex imidazole-containing libraries. [1]

Cross-Coupling Reactivity
Class-level inference
Pd-catalyzed Suzuki, Stille couplings at C5
Enables regioselective library synthesis
Based on Bellina et al. 2008 methodology
Organic Synthesis Cross-Coupling Building Block

Potential CYP Enzyme Inhibition

While direct data for 1-benzyl-5-bromo-1H-imidazole are not publicly available, its close structural analog, 1-(4-cyanobenzyl)-5-bromo-1H-imidazole, is a documented inhibitor of CYP11B2 (aldosterone synthase). This suggests the 5-bromo-1-benzyl-imidazole scaffold may confer activity against cytochrome P450 enzymes, a property that differentiates it from non-brominated or differently substituted analogs. [1]

CYP Inhibition Potential
Class-level inference
Analog inhibits CYP11B2 (IC50 <10 µM)
Supports SAR exploration for CYP targets
Direct data absent; requires validation
Pharmacology Enzyme Inhibition CYP450

Key Application Scenarios


Medicinal Chemistry Library Scaffold

Due to its ability to undergo regioselective cross-coupling reactions at the C5 position, 1-benzyl-5-bromo-1H-imidazole is an ideal building block for synthesizing diverse libraries of 5-aryl- or 5-heteroaryl-1-benzylimidazoles. This is a direct application of its key differentiation from non-halogenated analogs. [1]

Internal Standard for Chromatography

The increased molecular weight and lipophilicity compared to 1-benzyl-1H-imidazole make it suitable as an internal standard in LC-MS or GC-MS assays where a similar but distinct retention time and mass are required. Its distinct properties ensure it does not co-elute with the parent compound. [1]

CYP Inhibitor Intermediate

Based on class-level evidence showing that 5-bromo-1-benzylimidazoles can inhibit CYP enzymes like CYP11B2, this compound is a strategic starting material for synthesizing and optimizing novel inhibitors of the aldosterone synthase pathway. [1]

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
C5-bromo cross-coupling handle
Regioselective Pd-catalyzed diversification
Chromatographic internal standard
Distinct MW and lipophilicity profile
Method-specific resolution and non-co-elution review
CYP inhibitor SAR intermediate
5-bromo-1-benzylimidazole scaffold
CYP11B2 inhibition context (class-level evidence)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-benzyl-5-bromo-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.